molecular formula C14H9Cl2NO B195509 1-(2,6-Dichlorophenyl)-2-indolinone CAS No. 15362-40-0

1-(2,6-Dichlorophenyl)-2-indolinone

Cat. No. B195509
CAS RN: 15362-40-0
M. Wt: 278.1 g/mol
InChI Key: JCICIFOYVSPMHG-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-2-indolinone is a chemical compound. In its molecular structure, the planar indole ring system is oriented at a dihedral angle of 72.17 (3)° with respect to the phenyl ring . It’s also related to 2,6-Dichlorophenol, which is a colorless solid .


Synthesis Analysis

The synthesis of 1-(2,6-Dichlorophenyl)-2-indolinone involves the use of 2, 6-dichlorophenol and phenylamine . The separation of 1-(2,6-Dichlorophenyl)-2-indolinone and related materials in the synthesis was investigated with high-performance liquid chromatography under different chromatographic conditions .


Molecular Structure Analysis

The planar indole ring system in the molecule of 1-(2,6-Dichlorophenyl)-2-indolinone is oriented at a dihedral angle of 72.17 (3)° with respect to the phenyl ring . Weak intermolecular C-H⋯O hydrogen bonds link the molecules, and a weak C-H⋯π interaction may further stabilize the structure .

Scientific Research Applications

  • Anticancer Evaluation: A study synthesized derivatives of 2-indolinone with varying substitutions and evaluated their cytotoxic activity against SW620 colon cancer cell lines. Some derivatives were active at concentrations of 2-15 µg/ml (Virsodia et al., 2009).

  • Chemical and Physicochemical Properties: Research on the synthesis, chemical, and physicochemical properties of 3-aminomethyleneindolin-2-one derivatives, representing enamines of the hydroxyindole series, indicated that the dichlorophenyl substituent in the 1-position of the indole ring could increase biological activity due to its lipophilic properties, facilitating penetration through biological membranes (Isakovich et al., 1996).

  • Pharmacological Properties: Another study focused on the synthesis of 5-substituted 1-(2′,6′-dichlorophenyl)-3-aminomethylene-2-indolinones, exploring their potential nootropic and analgesic activity (Isakovich et al., 1995).

  • Anti-inflammatory Drug Synthesis: The compound was used in the development of a new method for the synthesis of anti-inflammatory drugs like orthophen. The study explored the interaction of various anilines with a key intermediate in the synthesis process (Graevskaya et al., 2006).

  • Pro-Drug for Diclofenac: A study designed 1-(2,6-dichlorophenyl)indolin-2-one as a pro-drug of diclofenac. This compound showed anti-inflammatory and analgesic activity without gastro-ulcerogenic effects (Chung et al., 2009).

  • In Pharmaceutical Production: Research showed that 1-(2,6-dichlorophenyl) indolin-2-one can form as an impurity in the production of diclofenac sodium if terminally sterilized by autoclave (Roy et al., 2001).

  • Cancer Chemotherapy: A review highlighted the potential clinical application of 2-indolinone derivatives as chemotherapeutic agents, noting the significant development in designing selective 2-indolinone derivatives for cancer treatment (Leoni et al., 2016).

  • Disposal of Medicines: A study investigated the disposal of medicines like aceclofenac, indicating that one of the main compounds released during disposal was 1-(2,6-dichlorophenyl)-2-indolinone (Colman et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, Diclofenac Related Compound A (25 mg) (N-(2,6-dichlorophenyl)indolin-2-one), suggests that it should be handled with care. It advises avoiding dust formation, breathing vapors, mist, or gas, and using only outdoors or in a well-ventilated area . In case of skin contact, it recommends washing off with soap and plenty of water .

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCICIFOYVSPMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046979
Record name 1-(2,6-Dichlorophenyl)-2-indolinone
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Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-2-indolinone

CAS RN

15362-40-0
Record name 1-(2,6-Dichlorophenyl)indolin-2-one
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Record name 1-(2,6-Dichlorophenyl)indolin-2-one
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Record name 1-(2,6-Dichlorophenyl)-2-indolinone
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Record name 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one
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Record name 1-(2,6-DICHLOROPHENYL)INDOLIN-2-ONE
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Synthesis routes and methods I

Procedure details

To a stirred solution of [2-(2,6-Dichloro-phenylamino)-phenyl]-acetic acid] 2 (4.0 g, 0.01 mol, 1 eq) and N-BOC-Ethanolamine (2.39 g, 0.01 mol) in DCM (70 mL) was added DMAP (0.16 g, 0.001 mol) at rt. To this mixture was added DCC (5.5 g, 0.02 mol) in DCM (30 mL) drop-wise at 0-5° C. and resulting mixture was stirred at room temperature for 1 h. Reaction was monitored by TLC. After completion, reaction mixture was filtered and the solvent was removed under reduced pressure. Residue was dissolved in water (100 mL) and extracted with DCM (2×50 mL). Combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to obtained crude compound which was washed with hexane (2×20 mL), dried to get 6.0 g crude of Compound 4 and cyclized compound 1 as an off white solid. This mixture was used in the next step without any further purification: Mass: 439.3 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Hydroxysuccinimide (0.76 mmol) and DCC (0.76 mmol) are added to a solution of the corresponding diclofenac acid derivative (0.506 mmol) dissolved in 10 ml of dichloromethane. The mixture is stirred for 1 hour and monitored by TLC (EtOAc:He, 1:1). When completion of the reaction is detected, the mixture is filtered and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford the pure diclofenac amide derivative.
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Quantity
0.506 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.5 g sodium-[2-(2,6-dichloro-phenylamino)-phenyl]-acetate are dissolved in 6 ml of water, combined with 5.2 ml 1 N hydrochloric acid and the precipitated solid is suction filtered after stirring for 10 minutes. After drying in vacuo the solid is taken up in 6 ml of tetrahydrofuran, combined with 990 μl triethylamine and 1.17 g N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide-hydrochloride and stirred for 3 hours. Then it is divided between water and ethyl acetate, the aqueous phase is extracted twice with ethyl acetate and the combined organic phases are dried on magnesium sulphate. The solvents are eliminated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80).
Name
sodium [2-(2,6-dichloro-phenylamino)-phenyl]-acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorophenyl)-2-indolinone
Reactant of Route 2
1-(2,6-Dichlorophenyl)-2-indolinone
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dichlorophenyl)-2-indolinone
Reactant of Route 4
1-(2,6-Dichlorophenyl)-2-indolinone
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dichlorophenyl)-2-indolinone
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dichlorophenyl)-2-indolinone

Citations

For This Compound
48
Citations
V Virsodia, A Manvar, K Upadhyay, R Loriya… - European journal of …, 2009 - Elsevier
A small library of 2-indolinone derivatives with the 2,6-dichlorophenyl ring at the N 1 position and with varying substitutions including aryl groups at the 3-position were synthesized, and …
Number of citations: 18 www.sciencedirect.com
SW Hwang, NH Jeong, KD Nam - Applied Chemistry for …, 1994 - koreascience.kr
The synthetic steps of sodium (2-(2, 6-dichlorophenyl) amino) phenylacetate were reduced and increased the yield in each steps. The synthetic process was composed to four steps and …
Number of citations: 0 koreascience.kr
MD Colman, SR da Silveira Lazzarotto… - Journal of Analytical and …, 2016 - Elsevier
During the twentieth century the growth of industrialisation, urbanisation and populations culminated in huge areas of waste disposal worldwide. Consequently, the management of the …
Number of citations: 17 www.sciencedirect.com
M Denck, SR da Silveira, FÃ Augusto - Journal of analytical and …, 2016 - agris.fao.org
During the twentieth century the growth of industrialisation, urbanisation and populations culminated in huge areas of waste disposal worldwide. Consequently, the management of the …
Number of citations: 0 agris.fao.org
A Ameri, M Shakibaie, M Pournamdari, A Ameri… - … of Photochemistry and …, 2020 - Elsevier
The resistance of diclofenac (DCF), one of the most popular nonsteroidal anti-inflammatory drugs, to biodegradation processes and its abundance in the aquatic environment made it an …
Number of citations: 34 www.sciencedirect.com
NH Zawilla, MAA Mohammad, NM El Kousy… - … of pharmaceutical and …, 2002 - Elsevier
Three sensitive and reproducible methods for quantitative determination of aceclofenac (AC) in pure form and in pharmaceutical formulation are presented. The first method is based on …
Number of citations: 133 www.sciencedirect.com
H Pourzamani, Y Hajizadeh, N Mengelizadeh - Process Safety and …, 2018 - Elsevier
The electrochemical removal of diclofenac (DCF) in aqueous solution was investigated by three-dimensional electrofenton (3DEF) process using Ti/TiO 2 -RuO 2 anode electrode in the …
Number of citations: 53 www.sciencedirect.com
A Manvar, A Bavishi, R Loriya, M Jaggi… - Medicinal Chemistry …, 2013 - Springer
In continuation with our previous work, structurally diverse 2-indolinones bearing 2,6-dichloroaryl fragment at N 1 and (hetero)aryl benzylidene at C 3 were evaluated for their antitumor …
Number of citations: 6 link.springer.com
N Mertz, SW Larsen, J Kristensen, J Østergaard… - Journal of …, 2016 - Elsevier
A prodrug approach for local and sustained diclofenac action after injection into joints based on ester prodrugs having a pH-dependent solubility is presented. Inherent ester prodrug …
Number of citations: 12 www.sciencedirect.com
J Kaur, B Kaur, P Singh - Bioorganic & Medicinal Chemistry Letters, 2018 - Elsevier
Abstract Analysis of the crystal structure of tyrosine kinase in complexation with an ATP analogue, supplemented with the molecular docking studies of semaxanib and sunitinib in the …
Number of citations: 13 www.sciencedirect.com

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